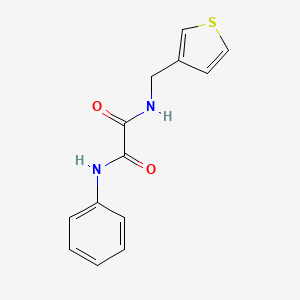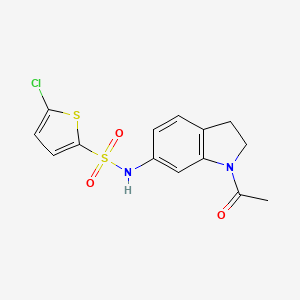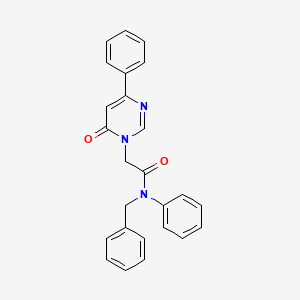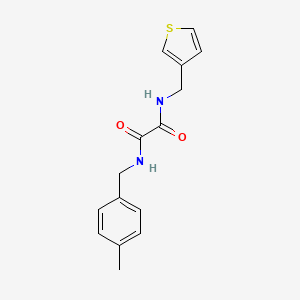
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide
Descripción general
Descripción
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, commonly known as PTX-200, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mecanismo De Acción
PTX-200 works by inhibiting N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, an enzyme that dephosphorylates insulin receptors and downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting this compound, PTX-200 enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
PTX-200 has been shown to improve glucose tolerance, reduce fasting blood glucose levels, and increase insulin sensitivity in animal models. It has also been shown to promote weight loss and reduce adiposity in obese mice. In addition, PTX-200 has demonstrated anti-inflammatory and anti-cancer effects in vitro, suggesting its potential use in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTX-200 is its specificity for N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, which makes it a promising therapeutic agent for the treatment of type 2 diabetes and obesity. However, its high potency and specificity also pose challenges for lab experiments, as it requires careful dosing and monitoring to avoid potential toxicity and off-target effects.
Direcciones Futuras
Future research on PTX-200 should focus on its potential use as a therapeutic agent for the treatment of type 2 diabetes, obesity, and other diseases. This includes further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to test its effectiveness in humans. In addition, future research should also investigate the molecular mechanisms underlying PTX-200's anti-inflammatory and anti-cancer effects, and its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
PTX-200 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. In addition, PTX-200 has also demonstrated anti-inflammatory and anti-cancer properties in vitro, suggesting its potential use in the treatment of other diseases.
Propiedades
IUPAC Name |
N'-phenyl-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(14-8-10-6-7-18-9-10)13(17)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBMRBVPYADDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3402726.png)
![1-(2-Fluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402741.png)
![1-(2,4-Difluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402746.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3402753.png)
![1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea](/img/structure/B3402764.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3402768.png)
![2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402770.png)